molecular formula C10H10N2S B3282278 (6-(Thiophen-3-yl)pyridin-3-yl)methanamine CAS No. 748121-21-3

(6-(Thiophen-3-yl)pyridin-3-yl)methanamine

Cat. No. B3282278
CAS RN: 748121-21-3
M. Wt: 190.27 g/mol
InChI Key: KJQAHBRYXFRMHD-UHFFFAOYSA-N
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Description

“(6-(Thiophen-3-yl)pyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 748121-21-3. It has a molecular weight of 190.27 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for “(6-(Thiophen-3-yl)pyridin-3-yl)methanamine” is 1S/C10H10N2S/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H,5,11H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(6-(Thiophen-3-yl)pyridin-3-yl)methanamine” is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available.

Scientific Research Applications

Anti-Tubercular Activity

Background: Pyrazinamide is an essential first-line drug used in shortening tuberculosis (TB) therapy. Researchers have explored novel derivatives to enhance its efficacy against Mycobacterium tuberculosis H37Ra.

Research Findings: A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated. Notably, compounds 6a, 6e, 6h, 6j, and 6k from Series-I, along with compound 7e from Series-II, exhibited significant anti-tubercular activity. Their 50% inhibitory concentrations (IC50) ranged from 1.35 to 2.18 μM. Additionally, these compounds demonstrated low cytotoxicity to human embryonic kidney (HEK-293) cells .

Antioxidant and Anti-Inflammatory Properties

Background: The compound (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one serves as a starting point for synthesizing various derivatives.

Research Findings: Researchers have explored the antioxidant and anti-inflammatory potential of derivatives derived from this compound. While specific studies are ongoing, the polarized system shows promise in these areas .

Antimicrobial and Antiviral Applications

Background: Pyrimidine derivatives have been investigated for their antimicrobial and antiviral properties.

Research Findings: Compounds containing pyrimidine moieties exhibit activity against various pathogens. These derivatives are of interest to organic and medicinal chemists for their potential as antimicrobial and antiviral agents .

Safety and Hazards

The safety data sheet (MSDS) for “(6-(Thiophen-3-yl)pyridin-3-yl)methanamine” can be found online . It’s always important to refer to the MSDS for handling and safety information.

properties

IUPAC Name

(6-thiophen-3-ylpyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQAHBRYXFRMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(Thiophen-3-yl)pyridin-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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